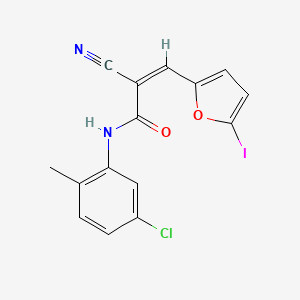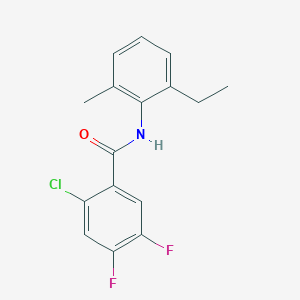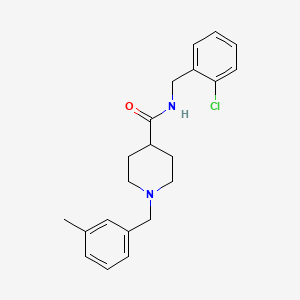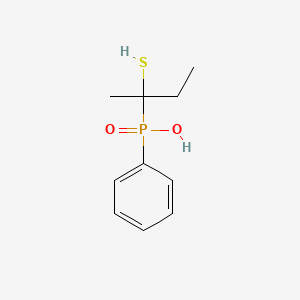
N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been used in a variety of scientific research applications, including:
1. As a tool for studying protein-protein interactions: this compound can be used to selectively label cysteine residues in proteins, which can then be used to study protein-protein interactions.
2. As a fluorescent probe for imaging: this compound can be used as a fluorescent probe to image cellular processes such as protein trafficking and endocytosis.
3. As a potential anticancer agent: this compound has been shown to have potent antiproliferative activity against cancer cells in vitro and in vivo, making it a potential candidate for further development as an anticancer agent.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular processes such as protein synthesis and cell division. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of protein synthesis: this compound has been shown to inhibit protein synthesis in cancer cells, leading to decreased cell proliferation.
2. Induction of apoptosis: this compound has been shown to induce apoptosis in cancer cells, leading to cell death.
3. Selective labeling of cysteine residues: this compound can selectively label cysteine residues in proteins, allowing for the study of protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide in lab experiments include its potent antiproliferative activity against cancer cells, its ability to selectively label cysteine residues in proteins, and its potential as a fluorescent probe for imaging cellular processes. However, its limitations include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide, including:
1. Further studies on its mechanism of action: More research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
2. Development of new derivatives: Further development of new derivatives of this compound with improved potency and selectivity is needed.
3. In vivo studies: More in vivo studies are needed to evaluate the safety and efficacy of this compound as a potential anticancer agent.
4. Combination therapy: this compound may be used in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
5. Development of new imaging techniques: this compound may be used to develop new imaging techniques for studying cellular processes in vivo.
In conclusion, this compound is a promising chemical compound with potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide involves the reaction of 5-iodo-2-furoic acid with N-(5-chloro-2-methylphenyl)acrylamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
(Z)-N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2O2/c1-9-2-3-11(16)7-13(9)19-15(20)10(8-18)6-12-4-5-14(17)21-12/h2-7H,1H3,(H,19,20)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPBXTATONYLDN-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(O2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5019108.png)

![1-[4-(4-ethoxyphenoxy)butoxy]-4-methyl-2-nitrobenzene](/img/structure/B5019118.png)
![ethyl 4-[(1H-pyrazol-1-ylacetyl)amino]-1-piperidinecarboxylate](/img/structure/B5019121.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5019126.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5019130.png)

![(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5019144.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenylthiourea](/img/structure/B5019145.png)

![3-(1,3-benzodioxol-5-yl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5019199.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5019207.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5019219.png)
